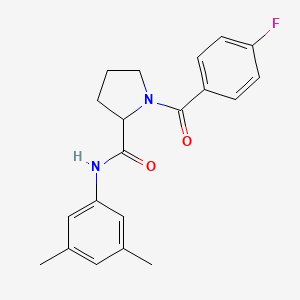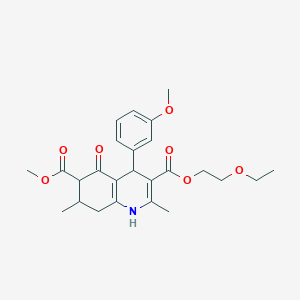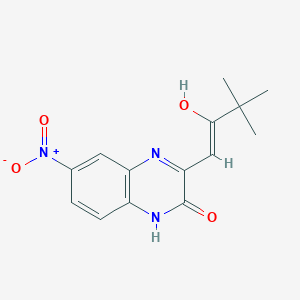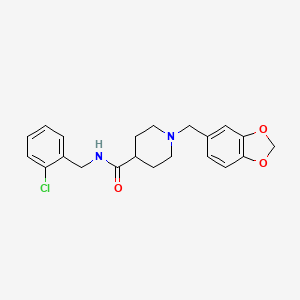![molecular formula C17H25N3O4 B6106453 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6106453.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethoxynicotinamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the innate immune system. Specifically, DMXAA has been shown to stimulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to tumor cell death and inhibition of angiogenesis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its ability to stimulate cytokine production, DMXAA has been shown to increase vascular permeability and induce apoptosis in tumor cells. It has also been shown to inhibit the growth of new blood vessels, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of DMXAA for lab experiments is its ability to induce tumor necrosis and inhibit angiogenesis, which are important factors in cancer growth and metastasis. However, there are also some limitations to using DMXAA in lab experiments. For example, it can be difficult to obtain pure DMXAA for use in experiments, and its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are a number of future directions for research on DMXAA. One area of focus is on improving the synthesis and purification methods for DMXAA, which could make it easier to obtain pure samples for use in experiments. Additionally, there is ongoing research on the mechanism of action of DMXAA, which could help to identify new targets for cancer therapy. Finally, there is interest in developing new formulations of DMXAA that could improve its efficacy and reduce side effects.
合成法
DMXAA can be synthesized using a variety of methods, including the reaction of nicotinic acid with 2,2-dimethylpropylamine, followed by oxidation and methylation. The resulting compound can then be further modified to produce DMXAA.
科学的研究の応用
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important factors in cancer growth and metastasis. In preclinical studies, DMXAA has demonstrated antitumor activity against a variety of cancer types, including lung, breast, and colon cancer.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,6-dimethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)10-20-9-11(8-14(20)21)18-15(22)12-6-7-13(23-4)19-16(12)24-5/h6-7,11H,8-10H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMUBEAULXFEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B6106385.png)
![1-(3-chlorophenyl)-4-[1-(4-fluorobenzyl)-3-piperidinyl]piperazine](/img/structure/B6106386.png)





![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B6106463.png)
![1-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}-1-propanol](/img/structure/B6106468.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)